molecular formula C17H15N3O2 B3006780 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-41-8

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B3006780
CAS RN: 865287-41-8
M. Wt: 293.326
InChI Key: GZCDPCCLICYKOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives with 1,3,4-oxadiazole moieties has been explored in various studies. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, highlighting the compound's potential in drug chemistry due to its biological applications . Similarly, a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and showed promising antitubercular activities, with some derivatives demonstrating significant activity without toxicity to normal cell lines . Another study reported the synthesis of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles through the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation . Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized as potential anti-inflammatory and anti-cancer agents .

Molecular Structure Analysis

The molecular structure of benzamide derivatives with 1,3,4-oxadiazole units has been characterized using various spectral and analytical methods. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction studies, revealing the compound's crystallization in the monoclinic space group and the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives has been explored in various contexts. For instance, the reaction of benzylcyanide with nitric oxide led to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, among other products, demonstrating the compound's acid/base stability and potential for further derivatization . Additionally, the conversion of phenyl acetic acid into ester, hydrazide, and finally cyclization in the presence of CS2 afforded 5-benzyl-1,3,4-oxadiazole-2-thiol, which was further reacted with N-substituted-2-bromoacetamides to yield N-substituted derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with 1,3,4-oxadiazole groups have been inferred from their synthesis and structural characterization. These compounds exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects, suggesting their potential as therapeutic agents. The stability of these compounds under various conditions, such as acid/base environments, has also been noted, which is important for their potential medicinal applications .

Scientific Research Applications

Anticancer Activities :Compounds structurally similar to 3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential anticancer activities. A study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of a series of benzamides against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Material Science and Polymer Chemistry :In the realm of material science and polymer chemistry, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, characterized, and compared for their properties. These polymers demonstrated good thermal stability and were easily soluble in specific solvents, making them suitable for casting into thin, flexible films. They also exhibited tensile strengths and moduli within a significant range, with one polymer containing the 1,3,4-oxadiazole ring showing blue fluorescence, suggesting applications in optoelectronic devices (Sava et al., 2003).

Antimicrobial and Enzyme Inhibition :Another study by Saeed et al. (2015) reported on benzamide derivatives synthesized from a non-steroidal anti-inflammatory drug, showcasing potential biological applications. These compounds were screened against various enzymes, displaying inhibitory potential and considerable interest for further applications in medicinal chemistry, indicating their potential in drug development for targeting specific nucleotide protein targets (Saeed et al., 2015).

Mechanism of Action

Target of Action

It is known that similar benzamide derivatives have shown potential to bind nucleotide protein targets .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target proteins, potentially altering their function.

Biochemical Pathways

Similar compounds have been shown to inhibit alkaline phosphatases , which play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and lipid metabolism.

Result of Action

Based on the potential inhibition of alkaline phosphatases , it can be inferred that the compound may have significant effects on cellular processes regulated by these enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

The safety and hazards of similar compounds have been analyzed. For instance, compounds 1, 4–12 are insensitive towards impact (≥40.1 J) and friction (≥360 N) which were measured by standardized impact and friction tests .

Future Directions

Future research directions could involve exploring the potential of these compounds in treating diseases such as cancer . Gene transcription and translation alterations can lead to functional defects that destabilize cell homeostasis and occur in oncogenes or tumor suppressor genes .

properties

IUPAC Name

3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCDPCCLICYKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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